molecular formula C18H23ClN2O3 B13944609 Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B13944609
M. Wt: 350.8 g/mol
InChI Key: LZXRTFLYTJKTNO-UHFFFAOYSA-N
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Description

Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[45]decane-8-carboxylate is an organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom

Preparation Methods

The synthesis of Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method includes the reaction of 2,8-diazaspiro[4.5]decane with benzyl chloroformate and 2-chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those with biological activity.

    Biology: The compound is studied for its potential as a pharmacophore in drug design, especially in the development of enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with key cellular processes .

Comparison with Similar Compounds

Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other spiro compounds such as:

    Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate: This compound has a similar spiro structure but differs in its functional groups, leading to different chemical reactivity and biological activity.

    8-oxa-2-azaspiro[4.5]decane:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H23ClN2O3

Molecular Weight

350.8 g/mol

IUPAC Name

benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C18H23ClN2O3/c19-12-16(22)21-11-8-18(14-21)6-9-20(10-7-18)17(23)24-13-15-4-2-1-3-5-15/h1-5H,6-14H2

InChI Key

LZXRTFLYTJKTNO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CCN(C2)C(=O)CCl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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